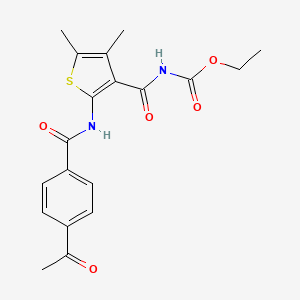![molecular formula C18H23NO2S2 B2859539 2-(Butylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine CAS No. 306978-43-8](/img/structure/B2859539.png)
2-(Butylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyridine derivative with various functional groups attached, including a butylsulfanyl group, a methyl group, and a sulfonyl group . Pyridine is a basic heterocyclic organic compound, structurally related to benzene, with one methine group replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyridine derivatives can be synthesized through various methods. For instance, one approach involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of various functional groups. Pyridine itself is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. Pyridine is a water-miscible liquid with an unpleasant fish-like smell and is colorless .Aplicaciones Científicas De Investigación
Green-emitting Iridium(III) Complexes
A series of [Ir(C^N)2(bpy)][PF6] complexes, including those with sulfanyl or sulfone groups, showcases the application of sulfone-functionalized ligands in producing green emitters with high photoluminescence quantum yields (PLQYs). This research highlights the potential of using sulfonyl and sulfanyl groups in the development of efficient green-emitting materials, contributing significantly to the field of light-emitting devices and materials science (Constable et al., 2014).
Synthesis Improvements
The synthesis of compounds involving sulfonylation processes, such as (R)-3-(butyldimethylsilyloxy)butyl phenyl sulfide, illustrates the application of sulfonyl groups in enhancing synthetic methodologies for producing high-yield and high-purity chemical products. This is crucial in the pharmaceutical and chemical industries for the efficient synthesis of complex molecules (Liang Wen-jun, 2007).
Green Metric Evaluation
The modification in the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, used in the production of proton pump inhibitors like Dexlansoprazole, demonstrates the application of green chemistry principles. Assessing the green metrics such as atom economy and E-factor showcases the environmental impact and efficiency of chemical processes, promoting sustainability in chemical manufacturing (Rohidas Gilbile et al., 2017).
Antimicrobial Activity
The development of 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones and their antimicrobial activity highlights the potential of sulfonyl compounds in biomedical research, specifically in creating new antimicrobial agents. This opens avenues for novel drug development against resistant microbial strains, contributing to the healthcare and pharmaceutical industries (M. Zareef et al., 2008).
Novel Synthesis Techniques
The exploration of novel synthesis techniques, such as the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, showcases the innovative approaches in chemical synthesis leveraging sulfonyl groups. This is crucial for advancing synthetic chemistry, enabling the development of new compounds with potential applications in various industries (M. Zareef et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-butylsulfanyl-4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S2/c1-5-6-11-22-18-17(14(3)12-15(4)19-18)23(20,21)16-10-8-7-9-13(16)2/h7-10,12H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAACEJHYNKCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C(=CC(=N1)C)C)S(=O)(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2859457.png)
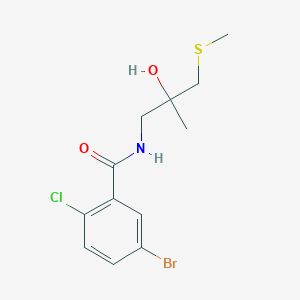
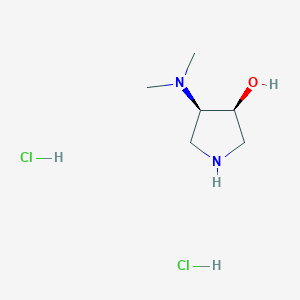
![[4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid](/img/structure/B2859462.png)
![4-bromo-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2859463.png)
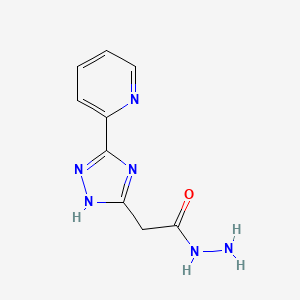
![3-(4-Methylphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2859465.png)
![2-chloro-6-fluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2859469.png)
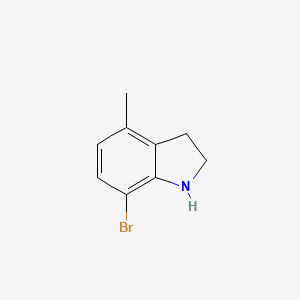
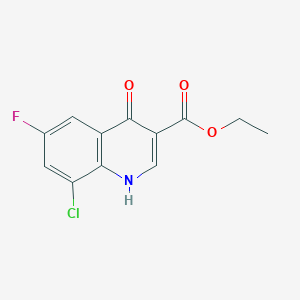
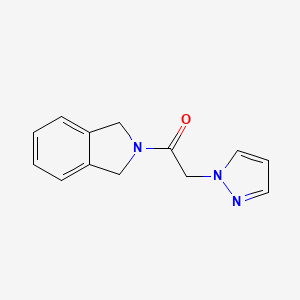
![ethyl 2-({[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2859474.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2859475.png)
